2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-
Overview
Description
2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- is a compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a bicyclo[2.2.1]heptane ring system, which imparts specific chemical properties and reactivity.
Mechanism of Action
Target of Action
It’s known that the compound has been tested as a potential anticonvulsant agent . Anticonvulsant agents typically work by reducing excessive brain activity, and they often target ion channels or neurotransmitter receptors to inhibit the rapid firing of neurons .
Mode of Action
It’s known that the compound was obtained via the einhorn variation of the schotten–baumann method by (+)-camphor hydrazide condensation with valproic acid (vpa) chloride . This suggests that the compound might share some of the mechanisms of action of VPA, which is a well-known antiepileptic drug .
Biochemical Pathways
Given its potential anticonvulsant activity, it may influence pathways related to neuronal excitability and neurotransmission .
Pharmacokinetics
It’s known that the compound was successfully tested as a potential anticonvulsant agent based on models of chemically- and electrically-induced seizures . This suggests that the compound can cross the blood-brain barrier and exert its effects in the central nervous system.
Result of Action
Its potential anticonvulsant activity suggests that it may help to reduce neuronal excitability and prevent the rapid, uncontrolled firing of neurons that is characteristic of seizures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- typically involves the reaction of camphor derivatives with acrylamide. One common method is the Einhorn variation of the Schotten–Baumann method, where camphor hydrazide is condensed with valproic acid chloride . This reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of catalysts and advanced purification techniques ensures the production of high-quality 2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Various nucleophiles can replace specific atoms or groups in the compound, facilitated by reagents like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its anticonvulsant activity.
Industry: It is utilized in the production of polymers, adhesives, and coatings due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester
- Propanoic acid, 2-methyl-, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester
- Butanoic acid, 3-methyl-, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester
Uniqueness
2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- is unique due to its amide functional group, which imparts specific reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it valuable in various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-5-11(15)14-10-8-9-6-7-13(10,4)12(9,2)3/h5,9-10H,1,6-8H2,2-4H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIUHEWITUKHPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)NC(=O)C=C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396919 | |
Record name | 2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26665491 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
121204-89-5 | |
Record name | 2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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